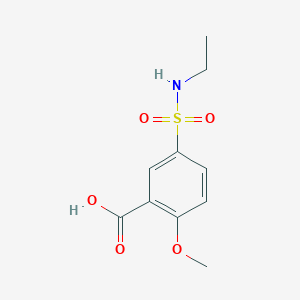

5-(Ethylsulfamoyl)-2-methoxybenzoic acid

Description

Significance of Sulfamoylbenzoic Acid Derivatives in Chemical Sciences

Sulfamoylbenzoic acid derivatives are a class of organic compounds that have demonstrated a wide range of biological activities. The sulfonamide group is a key feature in many therapeutic agents. Historically, derivatives of sulfamoylbenzoic acid have been investigated for various medicinal applications, including their use as diuretic and antihypertensive agents.

The core structure of sulfamoylbenzoic acid allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. The presence of the sulfamoyl group can influence the acidity of the benzoic acid and participate in hydrogen bonding and other interactions with biological targets like enzymes and receptors.

Overview of Relevant Chemical Scaffolds and Their Academic Research Trajectories

The 5-(Ethylsulfamoyl)-2-methoxybenzoic acid scaffold is a key pharmacophoric fragment, meaning it is a crucial part of a molecule responsible for its biological activity. This scaffold is particularly significant in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key player in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. nih.gov By inhibiting VEGFR-2, the growth of tumors can be limited by restricting their blood supply.

Research into related aniline (B41778) derivatives, such as 5-(ethylsulfonyl)-2-methoxyaniline, further highlights the importance of this structural motif. This aniline is a precursor for a variety of protein-kinase inhibitors and has been identified in numerous compounds with antitumor properties. nih.govnih.gov The synthesis of such fragments is a critical area of research for the development of new, biologically active compounds. nih.gov

Identification of Research Gaps Pertaining to this compound

Despite its recognized importance as a chemical scaffold, there is a noticeable gap in the scientific literature regarding dedicated research on this compound itself. Much of the existing research focuses on its more complex derivatives and their therapeutic applications.

While the synthesis of related compounds like 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is well-documented as an intermediate for pharmaceuticals, specific and detailed research findings on the standalone properties and potential applications of this compound are limited. patsnap.comgoogle.comchemicalbook.com Further investigation is needed to fully characterize its unique physicochemical properties, reaction kinetics, and potential biological activities independent of its role as a building block for larger molecules. A deeper understanding of this specific compound could open new avenues for the design of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(ethylsulfamoyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-3-11-17(14,15)7-4-5-9(16-2)8(6-7)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIDQZOQJOGWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511764 | |

| Record name | 5-(Ethylsulfamoyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61726-10-1 | |

| Record name | 5-(Ethylsulfamoyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 5 Ethylsulfamoyl 2 Methoxybenzoic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 5-(Ethylsulfamoyl)-2-methoxybenzoic acid identifies key bond disconnections that simplify the molecule into readily available starting materials. The primary disconnection strategy involves breaking the sulfonamide bond (C-S), leading to two key precursors: 5-(chlorosulfonyl)-2-methoxybenzoic acid and ethylamine (B1201723). This approach is favored due to the well-established reactivity of sulfonyl chlorides with amines.

A further disconnection of 5-(chlorosulfonyl)-2-methoxybenzoic acid at the C-S bond points to 2-methoxybenzoic acid (o-anisic acid) as a logical starting material. The introduction of the chlorosulfonyl group is a standard electrophilic aromatic substitution reaction.

Key Disconnection Pathway:

This analysis forms the foundation for a linear synthetic sequence, starting with the functionalization of o-anisic acid.

Optimized Multistep Synthesis Pathways

Based on the retrosynthetic analysis, a robust two-step synthesis has been developed. This pathway focuses on the initial chlorosulfonation of 2-methoxybenzoic acid, followed by amidation with ethylamine.

Detailed Exploration of Reaction Conditions and Reagent Selection

Step 1: Synthesis of 5-(Chlorosulfonyl)-2-methoxybenzoic acid

The synthesis of the key intermediate, 5-(chlorosulfonyl)-2-methoxybenzoic acid, is achieved through the electrophilic substitution of 2-methoxybenzoic acid with chlorosulfonic acid. prepchem.com The methoxy (B1213986) group at the 2-position directs the incoming chlorosulfonyl group primarily to the para position (position 5), due to steric hindrance at the ortho position (position 3).

Reagents:

2-Methoxybenzoic acid (o-Anisic acid): The starting material.

Chlorosulfonic acid: Serves as both the sulfonating agent and the solvent. An excess is typically used to drive the reaction to completion.

Dichloroethane: Can be used as a co-solvent. prepchem.com

Sodium chloride: Sometimes added to the reaction mixture. prepchem.com

Reaction Conditions:

The reaction is typically performed by the slow addition of chlorosulfonic acid to 2-methoxybenzoic acid at a controlled temperature, often starting at 20°C. prepchem.com

The reaction mixture is then warmed to a higher temperature, for example, 65-70°C, and maintained for several hours to ensure complete conversion. prepchem.com

The workup involves carefully pouring the reaction mixture into ice water to precipitate the product, which is then isolated by filtration. prepchem.com

Step 2: Synthesis of this compound

The final step is the amidation of the synthesized 5-(chlorosulfonyl)-2-methoxybenzoic acid with ethylamine. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Reagents:

5-(Chlorosulfonyl)-2-methoxybenzoic acid: The intermediate from the previous step.

Ethylamine: The nucleophile that forms the sulfonamide bond. It is often used in excess.

Base (e.g., Sodium Carbonate): To scavenge the hydrochloric acid byproduct. sci-hub.se

Solvent: Water or an aqueous-organic mixture can be used. sci-hub.se

Reaction Conditions:

The reaction is typically carried out by adding the sulfonyl chloride to a solution of ethylamine and a base at room temperature. sci-hub.se

The reaction is generally fast and proceeds to completion within a few hours.

The product is isolated by acidification of the reaction mixture, which precipitates the carboxylic acid, followed by filtration.

Yield Optimization and Purity Enhancement Techniques

Optimizing yields and ensuring high purity are critical in the synthesis of fine chemicals.

Yield Optimization:

In the chlorosulfonation step, controlling the temperature and reaction time is crucial. Maintaining the temperature between 65-70°C for an extended period (e.g., 17 hours) has been reported to give a yield of 65%. prepchem.com

The molar ratio of reactants is also a key parameter. A patent for a similar compound suggests a molar ratio of 2-methoxy-4-acetaminomethyl benzoate (B1203000) to chlorosulfonic acid of 1:(5-8) for optimal results. google.com

For the amidation step, using a slight excess of the amine and an appropriate base can drive the reaction to completion, maximizing the yield.

Purity Enhancement:

The crude 5-(chlorosulfonyl)-2-methoxybenzoic acid obtained after precipitation can be used directly in the next step or purified further if necessary.

The final product, this compound, can be effectively purified by recrystallization. Due to its high solubility in hot water and poor solubility in cold water, water is an excellent and safe solvent for this purpose. chemeurope.comma.edu The process involves dissolving the crude product in a minimum amount of hot water, followed by slow cooling to induce crystallization. The pure crystals can then be collected by vacuum filtration. ma.eduresearchgate.net

The purity of the final compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and by determining its melting point.

| Parameter | Chlorosulfonation | Amidation |

| Key Reagents | 2-Methoxybenzoic acid, Chlorosulfonic acid | 5-(Chlorosulfonyl)-2-methoxybenzoic acid, Ethylamine |

| Typical Solvent | Chlorosulfonic acid (neat) or Dichloroethane | Water, PEG-400 |

| Temperature | 20°C to 70°C | Room temperature to 120°C |

| Reported Yield | ~65% | 72-88% (for similar sulfonamides) |

| Purification | Precipitation in ice water | Recrystallization from water |

Novel Synthetic Routes and Catalyst Development

Research into the synthesis of sulfonamides is continuously evolving, with a focus on developing more efficient, sustainable, and safer methods.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact.

Safer Solvents: While the traditional chlorosulfonation step uses an excess of corrosive chlorosulfonic acid, research into alternative solvents is ongoing. For the amidation step, water is an excellent green solvent. sci-hub.se Polyethylene glycol (PEG-400) has also been reported as an environmentally benign solvent for sulfonamide synthesis. sci-hub.se

Atom Economy: The current synthetic route has a reasonable atom economy, but the use of excess reagents in the chlorosulfonation step reduces it. Developing catalytic methods for this step would be a significant improvement.

Energy Efficiency: Conducting reactions at ambient temperature, as is possible for the amidation step, reduces energy consumption. Microwave-assisted synthesis can also be explored to reduce reaction times and energy input. nih.gov

Waste Reduction: The primary byproduct of the amidation is hydrochloric acid, which is neutralized by a base. The use of catalytic methods would minimize waste generation.

Flow Chemistry and Continuous Processing Applications

Flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound, including enhanced safety, better process control, and potential for scalability.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound necessitates precise control over the regiochemical introduction of the ethylsulfamoyl group onto the benzoic acid backbone. Furthermore, while the final compound itself is achiral, the exploration of stereochemical control is pertinent when considering potential chiral derivatives or asymmetric synthetic routes. This section delves into the nuanced factors governing regioselectivity and the potential strategies for introducing stereocenters.

Regioselectivity in the Functionalization of 2-Methoxybenzoic Acid

The substitution pattern of the starting material, 2-methoxybenzoic acid, dictates the regiochemical outcome of subsequent electrophilic aromatic substitution reactions. The benzene (B151609) ring is activated by two key directing groups: the methoxy (-OCH₃) group at the C2 position and the carboxylic acid (-COOH) group at the C1 position.

Directing Effects of Substituents: The methoxy group is a powerful ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. This effect increases the nucleophilicity of the positions ortho (C3) and para (C5) to the methoxy group, making them more susceptible to electrophilic attack. Conversely, the carboxylic acid group is a meta-director, withdrawing electron density from the ring and deactivating it towards electrophilic substitution. It directs incoming electrophiles to the positions meta (C3 and C5) to itself.

The congruent directing effects of the methoxy and carboxylic acid groups strongly favor electrophilic substitution at the C3 and C5 positions. However, achieving selectivity between these two positions is a critical challenge.

Preferential Substitution at the C5 Position

Experimental evidence indicates a strong preference for electrophilic substitution, specifically chlorosulfonation, at the C5 position of 2-methoxybenzoic acid. This regioselectivity is likely influenced by a combination of electronic and steric factors. While both C3 and C5 are electronically activated, the C3 position is subject to greater steric hindrance due to its proximity to the methoxy group. This steric congestion can impede the approach of a bulky electrophile, such as the chlorosulfonyl group (–SO₂Cl), thereby favoring reaction at the less hindered C5 position.

A documented synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid involves the direct reaction of o-anisic acid (2-methoxybenzoic acid) with chlorosulfonic acid. prepchem.com This reaction directly yields the 5-substituted product, underscoring the inherent regioselectivity of this transformation.

Another patented method describes a two-step synthesis of a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, which also commences with a chlorosulfonation step at the C5 position of a 2-methoxy-4-acetamidobenzoate derivative. google.com Furthermore, a process optimization study for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate confirms the regioselective introduction of the sulfonyl chloride group at the C5 position. researchgate.net

The following table summarizes the key reactants and conditions that lead to preferential C5 substitution on a 2-methoxybenzoic acid core.

| Starting Material | Reagent | Product | Reported Yield | Reference |

| o-Anisic acid | Chlorosulfonic acid, Dichloroethane, Sodium chloride | 5-Chlorosulphonyl-2-methoxy benzoic acid | 65% | prepchem.com |

| 2-methoxy-4-acetaminomethyl benzoate | Chlorosulfonic acid | 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate | Not specified | google.com |

| 2-methoxybenzoic acid | Chlorosulfonic acid | 2-methoxy-5-sulfonyl chlorobenzoic acid | 95.7% | researchgate.net |

Stereochemical Considerations in the Synthesis of the Ethylsulfamoyl Group

While this compound is not a chiral molecule, the principles of stereochemical control are relevant for the synthesis of potential chiral analogues or if asymmetric synthesis routes are employed. The sulfonamide functional group itself can be a source of chirality if the sulfur atom becomes a stereocenter.

General strategies for the synthesis of chiral sulfonamides often involve the reaction of a sulfonyl chloride with a chiral amine. nih.gov This approach could be adapted to the synthesis of chiral derivatives of this compound. For instance, reacting 5-(chlorosulfonyl)-2-methoxybenzoic acid with a chiral ethylamine equivalent could potentially lead to diastereomeric products that could be separated.

The development of methods for the asymmetric synthesis of molecules with stereogenic sulfur atoms is an active area of research. acs.orgresearchgate.net These methods often utilize chiral auxiliaries or catalysts to control the stereochemical outcome of reactions at the sulfur center. While no specific methods have been reported for the direct asymmetric synthesis of this compound, the foundational principles from the broader field of chiral sulfonamide synthesis could be applied to design such routes.

The following table outlines a general, hypothetical approach to introduce chirality into the sulfonamide moiety.

| Reaction Step | Reactant 1 | Reactant 2 | Potential Outcome |

| Chiral Sulfonamide Formation | 5-(Chlorosulfonyl)-2-methoxybenzoic acid | Chiral ethylamine derivative | Diastereomeric mixture of N-chiral sulfonamides |

| Asymmetric Sulfonylation | 2-Methoxybenzoic acid | Chiral sulfonating agent | Enantiomerically enriched sulfonic acid derivative |

Iii. Computational and Theoretical Investigations of 5 Ethylsulfamoyl 2 Methoxybenzoic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. Such calculations for 5-(Ethylsulfamoyl)-2-methoxybenzoic acid can elucidate its preferred three-dimensional shape, the distribution of electrons within its structure, and its chemical reactivity.

The flexibility of this compound arises from several rotatable bonds: the C–S bond of the sulfamoyl group, the C–C bond of the carboxylic acid group, and the C–O bond of the methoxy (B1213986) group. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify stable, low-energy conformers. nih.govresearchgate.net

Table 1: Theoretical Relative Energies of Key Conformers of this compound This table presents hypothetical data representative of typical computational chemistry outputs for conformational analysis.

| Conformer | Description of Torsion Angles | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | Carboxyl H syn; Ethyl group anti | 0.00 (Global Minimum) | ~75% |

| B | Carboxyl H syn; Ethyl group gauche | +1.2 | ~15% |

| C | Carboxyl H anti; Ethyl group anti | +2.5 | ~8% |

| D | Carboxyl H anti; Ethyl group gauche | +3.8 | ~2% |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring. In contrast, the LUMO is anticipated to be distributed over the electron-withdrawing carboxylic acid and ethylsulfamoyl groups. A smaller HOMO-LUMO gap suggests higher reactivity. Quantum chemical calculations can provide precise energy values for these orbitals. epstem.net

Table 2: Predicted Frontier Molecular Orbital Properties (DFT/B3LYP) This table contains representative theoretical values for FMO analysis based on similar molecules.

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Indicates electron-donating capability, centered on the aromatic ring. |

| LUMO Energy | -1.75 | Indicates electron-accepting capability, influenced by -COOH and -SO₂NHC₂H₅. |

| HOMO-LUMO Gap (ΔE) | 5.10 | Suggests good molecular stability and moderate reactivity. |

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of how this compound interacts with its environment, particularly solvents. bohrium.com An MD simulation in a solvent like water would reveal the formation and duration of intermolecular hydrogen bonds between the solvent and the solute's functional groups—specifically, the carboxylic acid and the sulfamoyl N-H and S=O moieties.

These simulations can also map the hydration shell around the molecule, showing how water molecules orient themselves to solvate both the polar, hydrogen-bonding groups and the nonpolar regions like the ethyl group and the aromatic ring. mdpi.com This information is vital for understanding solubility and the stability of different conformers in solution.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can predict the most likely sites for chemical reactions and map the energy profiles of potential reaction pathways. researchgate.net For this compound, models can predict its acidity (pKa) by calculating the energy change associated with deprotonation of the carboxylic acid. The strong electron-withdrawing nature of the adjacent sulfamoyl group is expected to increase the acidity of the benzoic acid compared to unsubstituted analogs.

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated from quantum calculations, can visualize the electron density distribution. Regions of negative potential (typically around the oxygen atoms of the carboxyl and sulfamoyl groups) indicate likely sites for electrophilic attack, while regions of positive potential (around the acidic protons) are susceptible to nucleophilic attack.

In Silico Screening and Virtual Ligand Design Principles

The structure of this compound can serve as a scaffold for in silico screening and virtual ligand design. nih.govresearchgate.net In this approach, computational methods are used to create a virtual library of derivatives by modifying the parent structure—for example, by altering the length of the alkyl chain on the sulfamoyl group, substituting the methoxy group, or adding other functional groups to the benzene ring. These virtual compounds can then be rapidly assessed for desired properties, such as improved binding affinity to a biological target, without the need for initial synthesis. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). dntb.gov.uanih.gov Given that many sulfonamide-containing molecules are known inhibitors of enzymes like carbonic anhydrases, a theoretical docking study could be performed to evaluate the potential of this compound as an inhibitor. researchgate.net

The process involves docking the 3D structure of the compound into the active site of the target protein. The simulation scores the different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic forces) and conformational strain. phcog.com A typical docking study would likely show the sulfamoyl group forming key hydrogen bonds with amino acid residues in the active site, while the methoxybenzoic acid portion could engage in additional hydrophobic or pi-stacking interactions. nih.gov

Table 3: Hypothetical Molecular Docking Results with Human Carbonic Anhydrase II This table illustrates the type of data generated from a theoretical molecular docking simulation.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.2 | A strong negative value suggests a stable and favorable binding interaction. |

| Key Hydrogen Bonds | Sulfamoyl -NH with Thr199 Sulfamoyl -SO₂ with His94 | These interactions are critical for anchoring the ligand in the active site. |

| Key Hydrophobic Interactions | Ethyl group with Val121, Val143 Benzene ring with Leu198 | These interactions contribute to the overall binding stability. |

| Predicted Inhibition Constant (Ki) | ~150 nM | Indicates potent theoretical inhibitory activity. |

Pharmacophore Modeling and Lead Generation Concepts

The chemical scaffold of this compound represents a significant starting point for computational drug design, particularly in the realms of pharmacophore modeling and lead generation. Its inherent structural features make it a valuable fragment for developing inhibitors of key biological targets, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important receptor in angiogenesis. nih.govnih.govnih.gov

Pharmacophore Modeling

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, particularly as VEGFR-2 inhibitors, a pharmacophore model can be constructed based on its key functional groups. nih.govnih.govhanyang.ac.kr These models are crucial for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov

The principal pharmacophoric features of the this compound scaffold are:

Hydrogen Bond Acceptors (HBA): The sulfonyl group's oxygen atoms and the carboxylic acid's carbonyl oxygen are potent hydrogen bond acceptors. In the context of VEGFR-2 inhibition, these groups can form critical hydrogen bonds with amino acid residues in the kinase hinge region, such as Cys919. researchgate.net

Hydrogen Bond Donor (HBD): The nitrogen atom of the ethylsulfamoyl group and the hydroxyl group of the carboxylic acid can act as hydrogen bond donors, interacting with residues like Glu885 and Asp1046 in the DFG (Asp-Phe-Gly) motif of VEGFR-2. researchgate.net

Aromatic Ring (AR): The central benzene ring serves as a hydrophobic and aromatic core, contributing to van der Waals interactions within the ATP-binding pocket of the target protein. nih.gov

Hydrophobic (HY): The ethyl group attached to the sulfamoyl moiety provides a hydrophobic feature that can occupy a hydrophobic pocket within the receptor.

A representative pharmacophore model derived from the structural characteristics of this compound is summarized in the table below.

| Pharmacophoric Feature | Location on the Molecule | Potential Interaction |

| Hydrogen Bond Acceptor 1 | Carbonyl oxygen of the carboxylic acid | Interaction with kinase hinge region residues |

| Hydrogen Bond Acceptor 2 | Oxygen atom 1 of the sulfamoyl group | Interaction with DFG motif residues |

| Hydrogen Bond Acceptor 3 | Oxygen atom 2 of the sulfamoyl group | Interaction with DFG motif residues |

| Hydrogen Bond Donor 1 | Hydroxyl group of the carboxylic acid | Interaction with DFG motif residues |

| Hydrogen Bond Donor 2 | NH of the ethylsulfamoyl group | Interaction with kinase hinge region residues |

| Aromatic Ring | Phenyl ring | π-π stacking and hydrophobic interactions |

| Hydrophobic Feature | Ethyl group | Occupying hydrophobic pockets |

Lead Generation Concepts

Lead generation is the process of identifying and developing new, active compounds from a starting chemical structure, known as a "lead." this compound serves as an excellent lead structure due to its established role as a pharmacophoric fragment in numerous biologically active compounds, including approved anticancer drugs. nih.govnih.govnih.gov The process of lead optimization involves systematically modifying the lead structure to enhance its potency, selectivity, and pharmacokinetic properties. cabidigitallibrary.org

Starting from the this compound scaffold, several strategies can be employed for lead generation and optimization:

Modification of the Carboxylic Acid Group: The carboxylic acid can be replaced with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to modulate acidity, cell permeability, and metabolic stability. Esterification or amidation of the carboxylic acid can also lead to prodrugs with altered pharmacokinetic profiles.

Substitution on the Aromatic Ring: The methoxy group at the 2-position can be replaced with other small alkyl or halogen groups to probe the steric and electronic requirements of the binding pocket. This can influence the compound's binding affinity and selectivity.

Variation of the Sulfonamide Substituent: The ethyl group on the sulfonamide can be replaced with different alkyl, aryl, or heterocyclic moieties. This allows for the exploration of a larger chemical space within the hydrophobic pocket of the target, potentially leading to increased potency.

Scaffold Hopping: This advanced technique involves replacing the central benzoic acid core with other heterocyclic or carbocyclic rings while maintaining the crucial pharmacophoric features. This can lead to the discovery of novel chemical series with improved drug-like properties. cabidigitallibrary.org

An illustrative example of a lead generation strategy starting from this compound is presented in the table below, showcasing hypothetical modifications and their intended purpose in the context of VEGFR-2 inhibitor design.

| Lead Compound | Modification | Rationale |

| This compound | Parent Compound | Starting point with known pharmacophoric features for VEGFR-2 inhibition. |

| Analog 1 | Replacement of the ethyl group with a cyclopropyl (B3062369) group. | To explore a different hydrophobic interaction in the binding pocket and potentially improve metabolic stability. |

| Analog 2 | Bioisosteric replacement of the carboxylic acid with a tetrazole ring. | To enhance metabolic stability and potentially improve oral bioavailability. |

| Analog 3 | Substitution of the 2-methoxy group with a 2-chloro group. | To investigate the influence of electronic effects on binding affinity. |

| Analog 4 | Amidation of the carboxylic acid with a small amine. | To create a neutral molecule that may have better cell permeability. |

Through these computational and theoretical approaches, the this compound scaffold can be systematically explored to generate novel and more effective therapeutic agents.

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Ethylsulfamoyl 2 Methoxybenzoic Acid Analogues

Design and Synthesis of Chemically Modified Derivatives

The ethylsulfamoyl group is a key functional group that can significantly influence the compound's interaction with biological targets. Variations in this part of the molecule can modulate binding affinity and selectivity. For instance, in a study on a series of sulfamoyl benzoic acid analogues designed as lysophosphatidic acid (LPA) receptor agonists, systematic modifications were made to the group attached to the sulfamoyl nitrogen. nih.govnih.gov

Researchers synthesized a series of analogues by replacing the ethyl group with more complex moieties, such as a butyl chain connected to a bulky aromatic group like 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl. nih.gov The synthesis often involves the coupling of a substituted benzoic acid with a desired amine. For instance, a common synthetic strategy involves the reaction of a sulfonyl chloride derivative of the benzoic acid with the appropriate amine to form the sulfonamide bond. nih.gov

The length of the alkyl chain in the sulfamoyl moiety has been shown to be a critical determinant of activity. In the context of LPA2 receptor agonists, a linker of four carbon atoms between the sulfamoyl nitrogen and a terminal aromatic group was found to be optimal for potency. nih.gov This suggests that the distance and flexibility of this substituent are crucial for fitting into the receptor's binding pocket.

Table 1: Impact of Ethylsulfamoyl Moiety Variation on Biological Activity

This table is illustrative and based on findings from related sulfamoyl benzoic acid analogues.

| Compound ID | Modification of Ethylsulfamoyl Moiety | Target | Observed Activity |

|---|---|---|---|

| Analogue A | Replacement of ethyl with methyl | LPA2 Receptor | Decreased potency |

| Analogue B | Replacement of ethyl with n-butyl | LPA2 Receptor | Increased potency |

The aromatic ring of the benzoic acid core is another key area for modification. The introduction of different substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets. The existing 2-methoxy group on the parent compound is known to affect the conformation and electronic nature of the benzoic acid.

In studies of related sulfamoyl benzoic acid analogues, the introduction of electron-withdrawing groups, such as chloro, fluoro, and bromo, at the position meta to the carboxylic acid group has been explored. nih.gov The synthesis of these derivatives typically starts from an appropriately substituted benzoic acid. For example, 2-chloro-5-methylbenzoic acid has been used as a starting material for the synthesis of more complex benzamidothiazoles. nih.gov

These substitutions have been shown to have a significant impact on biological activity. For example, the introduction of a chloro group at the 5-position of a sulfamoyl benzoic acid analogue resulted in a compound with picomolar agonist activity at the LPA2 receptor. nih.gov This highlights the importance of the electronic and steric nature of substituents on the benzoic acid ring for achieving high potency.

Table 2: Effect of Substituents on the Benzoic Acid Core on Biological Activity

This table is illustrative and based on findings from related sulfamoyl benzoic acid analogues.

| Compound ID | Substitution on Benzoic Acid Core | Target | Observed Activity |

|---|---|---|---|

| Analogue D | 5-Fluoro substitution | LPA2 Receptor | Potent agonist |

| Analogue E | 5-Chloro substitution | LPA2 Receptor | Very potent agonist |

Biological Target Engagement and Mechanistic Investigations (In Vitro and Preclinical Models)

Understanding how these modified derivatives interact with their biological targets is essential for elucidating their mechanism of action and for further drug development. This involves a range of in vitro and preclinical studies.

While specific enzyme inhibition data for 5-(ethylsulfamoyl)-2-methoxybenzoic acid analogues are not extensively detailed in the provided context, the general approach involves testing these compounds against a panel of relevant enzymes. For example, derivatives of this scaffold could be evaluated as inhibitors of kinases like VEGFR2. In such studies, the half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds. Further kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor binding assays are fundamental to understanding the interaction of the synthesized analogues with their target receptors. These assays measure the affinity of a compound for a receptor, typically expressed as the inhibition constant (Ki) or IC50 value. For the sulfamoyl benzoic acid analogues developed as LPA receptor modulators, their agonist and antagonist activities were evaluated at multiple LPA receptor subtypes (LPA1-5). nih.gov

The results indicated that some analogues were highly potent and specific agonists for the LPA2 receptor, with some exhibiting subnanomolar activity. nih.govnih.gov This specificity is crucial as activation of other LPA receptor subtypes can lead to different or even opposing biological effects. For instance, activation of LPA1 has been associated with apoptosis. nih.gov

Table 3: Receptor Binding and Functional Activity of Sulfamoyl Benzoic Acid Analogues

Based on data for LPA2 receptor agonists.

| Compound ID | Target Receptor | EC50 (nM) * | Receptor Specificity |

|---|---|---|---|

| 11d | LPA2 | 0.00506 | Specific for LPA2 |

| 4 | LPA2 | ~10 | Selective for LPA2 |

| 10 | LPA2 | >1000 | Weak activity |

*EC50 (half-maximal effective concentration) is a measure of agonist potency.

To understand the downstream consequences of target engagement, cellular pathway modulation studies are conducted. These studies investigate how the compounds affect signaling pathways within cells. For example, since LPA receptors are G protein-coupled receptors (GPCRs), their activation by an agonist would trigger downstream signaling cascades.

In the case of the LPA2 receptor agonists, their anti-apoptotic effects were evaluated in cell-based models. nih.gov Activation of the LPA2 receptor is known to engage anti-apoptotic kinase pathways, promoting cell survival and regeneration. nih.gov Similarly, for analogues targeting other pathways, such as the NF-κB signaling pathway, reporter assays can be used to measure the activation or inhibition of the pathway in response to treatment with the compound. nih.gov These cellular assays provide a crucial link between molecular target engagement and the ultimate physiological or pathophysiological response.

Correlation of Structural Modifications with Biological/Chemical Activity Profiles

The biological and chemical activity profiles of analogues of this compound are intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies on related chemical series, such as substituted sulfamoyl benzamides and other benzoic acid derivatives, have provided valuable insights into how specific structural modifications can modulate their therapeutic effects. These studies systematically alter different parts of the molecule—namely the benzoic acid core, the methoxy (B1213986) group, and the ethylsulfamoyl side chain—to map the chemical space and identify key determinants of activity.

Systematic modifications of the core structure of this compound analogues have been explored to understand their impact on various biological targets. Research on related compounds, such as substituted sulfamoyl benzamidothiazoles, has shown that modifications at various sites of the molecule can significantly influence biological activity, for instance, by enhancing the activation of nuclear factor-kappa B (NF-κB). nih.gov In one such study, the elimination or repositioning of methyl groups on a phenyl ring attached to a thiazole (B1198619) core led to variations in NF-κB induction, indicating that the steric and electronic properties of substituents are crucial for activity. nih.gov While these are not direct analogues, the principles of modifying aromatic substituents are applicable.

The methoxy group at the 2-position of the benzoic acid ring is another critical feature. The presence and position of methoxy substituents on aromatic rings are known to influence the bioactivity of various compounds, including derivatives of cinnamic acid. nih.gov The methoxy group can affect the molecule's ability to penetrate biological membranes and may play a role in its interaction with molecular targets. nih.gov For example, in a series of 4-(thiazol-5-yl)benzoic acid derivatives, the introduction of a 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety was found to maintain potent inhibitory activity against protein kinase CK2 and led to enhanced antiproliferative activity. nih.gov This suggests that the strategic placement of methoxy groups can significantly enhance desired biological effects.

Modifications to the ethylsulfamoyl group at the 5-position can also be expected to have a profound impact on the activity profile. The sulfonamide moiety is a key feature in many biologically active compounds. Altering the N-alkyl substituent (in this case, the ethyl group) can affect properties such as lipophilicity and hydrogen bonding capacity, which in turn can influence target binding and pharmacokinetic properties. For instance, in studies of 4-substituted methoxybenzoyl-aryl-thiazoles, the introduction of polar and ionizable groups was explored to improve aqueous solubility and bioavailability. nih.gov

The following interactive data table illustrates hypothetical SAR trends for analogues of this compound, based on established principles from related compound classes. The table correlates structural modifications with potential changes in a hypothetical biological activity, such as enzyme inhibition (represented by IC₅₀ values, where a lower value indicates higher potency).

| Compound ID | Modification from Parent Compound | Rationale for Modification | Hypothetical Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| Parent | This compound | Baseline compound | 10.5 |

| Analog A1 | Replacement of 2-methoxy with 2-ethoxy | Investigate effect of larger alkoxy group on potency | 15.2 |

| Analog A2 | Replacement of 2-methoxy with 2-hydroxy | Assess impact of hydrogen bond donor | 8.3 |

| Analog B1 | Replacement of ethyl on sulfamoyl with methyl | Evaluate effect of smaller alkyl group on potency | 12.1 |

| Analog B2 | Replacement of ethyl on sulfamoyl with propyl | Study influence of increased lipophilicity | 9.8 |

| Analog C1 | Shift of ethylsulfamoyl group to 4-position | Determine positional importance of sulfamoyl group | 25.6 |

| Analog C2 | Shift of methoxy group to 3-position | Explore positional importance of methoxy group | 18.4 |

This table is a representative example based on general SAR principles and does not reflect actual experimental data for these specific compounds.

In silico studies on related benzoic acid derivatives have also been used to predict how structural changes might affect binding to biological targets. For example, in a study on 5-acetamido-2-hydroxy benzoic acid derivatives, computational tools were used to analyze the binding affinity with cyclooxygenase 2 (COX-2) receptors, suggesting that increasing the size of an alkyl group could enhance selectivity. mdpi.comnih.gov Such computational approaches can be instrumental in prioritizing the synthesis of novel analogues with potentially improved activity profiles.

The permeability and lipophilicity of analogues are also key aspects of SPR studies. Research on other heterocyclic compounds has shown that cyclization of thiosemicarbazides into triazoles can increase lipophilicity. nih.gov Similarly, modifications to the substituents on the core of this compound would be expected to alter its lipophilicity and, consequently, its absorption and distribution characteristics. For instance, studies on 2-phenoxybenzamides demonstrated that while some modifications improved antiplasmodial activity, they resulted in low membrane permeability. mdpi.com

V. Advanced Analytical Research Methodologies for 5 Ethylsulfamoyl 2 Methoxybenzoic Acid

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to the unambiguous identification and detailed structural elucidation of 5-(Ethylsulfamoyl)-2-methoxybenzoic acid. These techniques probe the molecular structure at the atomic and vibrational levels, offering a wealth of information.

Advanced NMR Spectroscopy (2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, advanced NMR techniques offer deeper insights.

Two-Dimensional (2D) NMR Spectroscopy is employed for the definitive assignment of proton (¹H) and carbon (¹³C) signals, which can be complex due to the substituted aromatic system. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the ethyl group and within the aromatic ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC identifies longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for establishing the connectivity between different functional groups, such as linking the methoxy (B1213986) and ethylsulfamoyl groups to their respective positions on the benzoic acid core. tandfonline.com

Based on analogous structures, a hypothetical assignment of the NMR signals for this compound is presented below. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | ~12-13 | ~167 | Carboxylic acid proton signal is often broad. |

| -OCH₃ | ~3.9 | ~56 | Typical range for a methoxy group on an aromatic ring. rsc.org |

| -SO₂NH- | ~8-10 | N/A | Sulfonamide proton chemical shift can vary based on solvent and concentration. rsc.org |

| -NH-CH₂-CH₃ | ~3.1 (q) | ~38 | Methylene group adjacent to the nitrogen. |

| -CH₂-CH₃ | ~1.1 (t) | ~15 | Terminal methyl group of the ethyl chain. |

| Aromatic C-1 | N/A | ~120 | Carbon bearing the carboxyl group. |

| Aromatic C-2 | N/A | ~158 | Carbon bearing the methoxy group. |

| Aromatic C-3 | ~7.2 (d) | ~114 | Aromatic proton ortho to the methoxy group. |

| Aromatic C-4 | ~8.0 (dd) | ~132 | Aromatic proton between the two substituents. |

| Aromatic C-5 | N/A | ~138 | Carbon bearing the sulfamoyl group. |

| Aromatic C-6 | ~8.2 (d) | ~130 | Aromatic proton ortho to the carboxyl group. |

Solid-State NMR (SSNMR) provides valuable information about the compound in its solid form. Unlike solution-state NMR, which averages out anisotropic interactions, SSNMR can distinguish between different crystalline forms (polymorphs) and provide insights into the molecular packing and conformation in the crystal lattice. For sulfonamides, SSNMR is particularly useful for studying intermolecular interactions, such as hydrogen bonding involving the sulfonamide and carboxylic acid groups. The presence of multiple peaks for a single carbon in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum can indicate the presence of crystallographically inequivalent molecules in the asymmetric unit of the crystal.

High-Resolution Mass Spectrometry for Metabolite Identification (Non-Human)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for identifying metabolites of a parent compound in non-human in vitro or in vivo studies. bingol.edu.trresearchgate.netnih.gov The high mass accuracy of HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) allows for the determination of the elemental composition of the parent compound and its metabolites with a high degree of confidence (typically <5 ppm mass error). nih.govchromatographyonline.com

In a typical non-human research study, this compound might be incubated with liver microsomes (e.g., from rat or mouse) to simulate metabolic processes. domainex.co.uk LC-HRMS would then be used to analyze the resulting mixture. Metabolites are identified by searching for predicted mass shifts corresponding to common metabolic reactions. Tandem mass spectrometry (MS/MS) is then performed to fragment the metabolite ions, providing structural information to confirm the site of modification. nih.gov

Common metabolic pathways for aromatic sulfonamides include oxidation, N-dealkylation, and conjugation. researchgate.net For this compound, several potential phase I metabolic transformations could be investigated.

Table 2: Potential Non-Human Metabolites of this compound and their Monoisotopic Masses

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Metabolic Transformation |

|---|---|---|---|

| This compound (Parent) | C₁₀H₁₃NO₅S | 259.0514 | N/A |

| Metabolite 1 | C₁₀H₁₃NO₆S | 275.0463 | Hydroxylation (+O) |

| Metabolite 2 | C₉H₁₁NO₅S | 245.0358 | O-Demethylation (-CH₂) |

| Metabolite 3 | C₈H₉NO₅S | 231.0201 | N-Deethylation (-C₂H₄) |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. researchgate.net These methods are excellent for identifying the presence of specific functional groups and for studying intermolecular interactions like hydrogen bonding. The analysis is often supported by theoretical calculations using Density Functional Theory (DFT), which can predict vibrational frequencies and help in the assignment of experimental bands. spectroscopyonline.commdpi.comfgcu.edu

For this compound, characteristic vibrational modes can be assigned to its constituent parts.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -COOH | O-H stretch | 2500-3300 (broad) | IR |

| -COOH | C=O stretch | 1680-1710 | IR, Raman |

| -SO₂NH- | N-H stretch | 3200-3400 | IR |

| -SO₂NH- | SO₂ asymmetric stretch | 1310-1350 | IR, Raman |

| -SO₂NH- | SO₂ symmetric stretch | 1140-1180 | IR, Raman |

| -SO₂NH- | S-N stretch | 890-940 | IR |

| Aromatic C-O-C | C-O asymmetric stretch | 1230-1270 | IR |

| Aromatic Ring | C=C stretch | 1450-1600 | IR, Raman |

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds in a research environment.

Preparative Chromatography for Isolate Purification

Preparative chromatography is the standard method for purifying chemical compounds on a milligram-to-gram scale in a research laboratory, ensuring that the material used for further studies is of high purity. The goal is to isolate the target compound from any unreacted starting materials, byproducts, or other impurities from the synthesis.

The process typically begins with the development of an analytical scale separation method, usually using HPLC. For a compound like this compound, a reversed-phase C18 column is a common choice. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid group and ensure good peak shape.

Once a suitable analytical method is established, it is scaled up to a preparative system. This involves using a column with a larger internal diameter and particle size to accommodate a higher sample load. waters.com The flow rate and sample injection volume are increased proportionally. Fractions are collected as the purified compound elutes from the column, and those containing the pure product are combined and the solvent is removed to yield the purified isolate. Supercritical fluid chromatography (SFC) is also increasingly used for preparative separations, offering advantages such as faster separations and reduced solvent consumption. waters.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to construct a detailed model of the crystal lattice and the molecular structure. This provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For complex organic molecules like this compound, understanding the solid-state conformation and packing is critical. The presence of a flexible ethylsulfamoyl group, a methoxy group, and a carboxylic acid function allows for various potential intermolecular interactions that dictate the crystal packing. These interactions can significantly influence the compound's physical properties, including solubility and melting point.

While specific crystallographic data for this compound is not publicly available, the study of structurally related compounds, such as anisic acid (p-methoxybenzoic acid), illustrates the type of detailed information that can be obtained. For instance, a study of anisic acid revealed a monoclinic crystal system with the space group P21/a. rsc.org Such studies provide a framework for understanding how substituted benzoic acids arrange themselves in the solid state.

Illustrative Crystallographic Data for a Related Benzoic Acid Derivative (Anisic Acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/a |

| a (Å) | 16.98 |

| b (Å) | 10.95 |

| c (Å) | 3.98 |

| β (°) | 98.67 |

| Z | 4 |

Note: This data is for anisic acid and is presented for illustrative purposes to show typical parameters obtained from an X-ray crystallography study. rsc.org

Thermal Analysis and Stability Studies in Research Settings

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. The most common methods in this category for the analysis of organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) DSC is a powerful technique used to investigate the thermal transitions of a material. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference. This allows for the determination of transition temperatures and the enthalpy changes associated with them. For this compound, DSC would be employed to determine its melting point, identify any polymorphic transitions (the existence of different crystal forms), and assess its general thermal stability. The sharpness of the melting endotherm can also provide an indication of the sample's purity.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of a compound. By heating a sample of this compound and monitoring its mass, one can identify the temperature at which it begins to decompose. The resulting data can also reveal the presence of residual solvents or water in the sample.

Combined, DSC and TGA provide a comprehensive thermal profile of a compound. While specific experimental data for this compound is not available, the table below illustrates the type of data that would be generated from such analyses.

Illustrative Thermal Analysis Data

| Analysis Technique | Parameter | Illustrative Value | Information Obtained |

|---|---|---|---|

| DSC | Melting Onset (°C) | 180 - 190 | Indicates the temperature at which melting begins. |

| DSC | Peak Melting Point (°C) | 192 | The temperature at which the material is fully molten. |

| TGA | Onset of Decomposition (°C) | > 200 | The temperature at which significant mass loss begins, indicating thermal instability. |

Note: The values presented are hypothetical and serve to illustrate the data obtained from thermal analysis of a solid organic compound.

The application of these advanced analytical methodologies is fundamental to building a complete physicochemical profile of this compound, providing a solid foundation for further research and development.

Vi. Applications of 5 Ethylsulfamoyl 2 Methoxybenzoic Acid As a Chemical Probe or Intermediate

Utilization in the Synthesis of Complex Chemical Entities

5-(Ethylsulfamoyl)-2-methoxybenzoic acid and its close structural analogs are valuable intermediates in the synthesis of complex organic molecules, particularly those with potential biological activity. The molecule's pre-functionalized aromatic ring is a key feature that synthetic chemists leverage to construct larger, more intricate chemical architectures.

One of the primary applications of related structures is in the creation of novel therapeutic agents. For instance, the core structure is related to intermediates used in synthesizing substituted benzamides, a class of compounds known for a range of pharmacological effects. A notable example is the synthesis of analogs of Sulpiride, a dopamine (B1211576) receptor antagonist. Research has been conducted on synthesizing novel N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides where the original sulfamoyl group of Sulpiride is replaced by various sulfonamido groups. nih.gov This work highlights how modifying the sulfonamide moiety, for which this compound serves as a potential starting material, can lead to compounds with significantly altered potency as dopamine receptor blockers. nih.gov

Furthermore, the structural motif is integral to the development of targeted cancer therapies. The compound serves as a key pharmacophoric fragment for inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical protein in angiogenesis—the formation of new blood vessels that tumors require to grow. By acting as a foundational piece, it enables the synthesis of potent VEGFR2 inhibitors designed to halt this process. beilstein-journals.org The closely related compound, 5-(Ethylsulfonyl)-2-methoxyaniline, is a documented precursor for a multitude of compounds with antitumor properties, underscoring the importance of this substitution pattern in medicinal chemistry. beilstein-journals.org

The table below summarizes representative complex molecules whose synthesis involves or is related to the this compound scaffold.

| Complex Molecule/Analog Class | Therapeutic Target/Application | Role of the Intermediate |

|---|---|---|

| Sulpiride Analogs | Dopamine Receptor Blockade nih.gov | Serves as a structural precursor for creating N-substituted sulfonamide derivatives. nih.gov |

| VEGFR2 Inhibitors | Anti-angiogenesis, Antitumor beilstein-journals.org | Acts as a key pharmacophoric fragment for building potent enzyme inhibitors. beilstein-journals.org |

| NLRP3 Inflammasome Inhibitors | Anti-inflammatory nih.gov | Related benzamide (B126) structures form the core of novel inflammation pathway inhibitors. nih.gov |

Development of Fluorescent or Isotopic Probes for Biological Research (Non-Human)

While direct reports on the use of this compound as a fluorescent or isotopic probe are not prevalent, its chemical structure provides clear potential for such applications in non-human biological research. The development of chemical probes is essential for visualizing and quantifying biological processes, and this compound possesses the necessary functional handles for modification.

Potential for Fluorescent Labeling: The carboxylic acid group is a prime site for derivatization. It can be readily coupled with an amine-containing fluorophore (e.g., a Bodipy or fluorescein (B123965) derivative) using standard carbodiimide (B86325) coupling chemistry (such as with EDC/HOBt). The resulting fluorescent probe could be used to study the distribution of sulfonamide-containing compounds in cellular or tissue models, leveraging the sulfonamide group's known ability to interact with proteins.

Potential for Isotopic Labeling: For metabolic or binding studies, isotopically labeled versions of the compound could be synthesized.

Carbon-13 or Carbon-14 Labeling: The ethyl group of the sulfonamide could be introduced using isotopically labeled ethyl iodide, or the methoxy (B1213986) group could be formed from a labeled methyl source. This would allow for tracing the molecule's metabolic fate or quantifying its binding to a target protein using techniques like mass spectrometry or liquid scintillation counting.

Deuterium Labeling: The aromatic ring or the ethyl group could be deuterated. This is often done to study metabolic stability by examining kinetic isotope effects, providing insights into how the compound is processed by metabolic enzymes.

These potential probes would be valuable tools in preclinical research to investigate the pharmacokinetics and target engagement of new chemical entities based on this scaffold.

Role as a Model Compound for Sulfonamide Chemistry Research

This compound serves as an excellent model compound for fundamental research in sulfonamide chemistry. Its structure allows for the systematic study of how different functional groups influence each other's chemical properties within the same molecule.

The presence of the N-ethylsulfamoyl group significantly impacts the electronic properties of the aromatic ring and the acidity of the benzoic acid. The electron-withdrawing nature of the sulfonamide group increases the acidity (lowers the pKa) of the carboxylic acid compared to unsubstituted benzoic acid or even 2-methoxybenzoic acid. nist.gov By comparing this compound to its analogs, researchers can quantify the electronic contribution of the ethylsulfamoyl group.

Furthermore, it acts as a model for studying the reactivity and steric effects of N-substituted sulfonamides. The hydrogen on the sulfonamide nitrogen is reactive and can participate in further chemical transformations, while the ethyl group provides a different steric and electronic environment compared to a simple, unsubstituted sulfonamide (as found in 2-methoxy-5-sulfamoylbenzoic acid) or a disubstituted N,N-diethylsulfamoyl derivative. nih.gov These comparisons are crucial for understanding structure-activity relationships when designing molecules to fit into the specific binding pockets of proteins. The ethylsulfamoyl group's ability to act as a hydrogen bond donor is another key feature that can be studied and modeled.

The following table compares this compound with related compounds, illustrating its utility as a model for studying physicochemical properties.

| Compound Name | Key Structural Difference | Impact on Physicochemical Properties |

|---|---|---|

| This compound | Reference Compound | Features an N-ethyl substituted sulfonamide, providing a balance of hydrogen bonding capacity and moderate lipophilicity. |

| 2-Methoxybenzoic acid | Lacks the 5-position sulfamoyl group. nist.gov | Less acidic; more soluble in nonpolar organic solvents due to the absence of the polar sulfamoyl group. |

| 5-(Aminosulfonyl)-2-methoxybenzoic acid | Primary sulfonamide (-SO₂NH₂) instead of N-ethylsulfamoyl. cas.org | Different hydrogen bonding profile (two N-H donors); potentially higher polarity. |

| 5-(Ethylsulfonyl)-2-methoxybenzoic acid | Sulfonyl group (-SO₂-) instead of a sulfonamide. cas.org | Lacks the N-H hydrogen bond donor capability, which alters its potential biological interactions. cas.org |

Exploration in Materials Science or Polymer Chemistry (Hypothetical Applications)

The bifunctional nature of this compound presents hypothetical opportunities for its use in materials science and polymer chemistry. The presence of a carboxylic acid and a reactive N-H group on the sulfonamide allows it to be considered as a specialty monomer or functional additive.

As a Monomer for Specialty Polymers: The compound could be used to synthesize novel polyamides or other condensation polymers. For example, after converting the carboxylic acid to a more reactive acyl chloride, it could undergo polycondensation with a diamine monomer. The resulting polymer would feature the methoxy and ethylsulfamoyl groups as pendant side chains along the polymer backbone. These side chains could impart unique properties to the material, such as:

Enhanced Thermal Stability: The aromatic and sulfonamide components may contribute to a higher glass transition temperature and improved thermal stability.

Modified Solubility: The specific combination of functional groups could allow the resulting polymer to be soluble in select organic solvents.

Metal-Chelating Properties: The sulfonamide and methoxy groups could potentially act as coordination sites for metal ions, leading to applications in creating functional films for sensors or separation membranes.

As a Functional Additive: Incorporating small amounts of this compound into existing polymer matrices could modify their bulk or surface properties. The sulfonamide group is a strong hydrogen bond donor and acceptor, which could improve the compatibility between different polymers in a blend or enhance the adhesion of a polymer coating to a substrate. Its presence could also be used to introduce a specific chemical functionality onto the surface of a material.

These potential applications, while speculative, are grounded in the known reactivity of the compound's functional groups and demonstrate its potential utility beyond the realm of pharmaceutical synthesis.

Vii. Future Research Directions and Emerging Opportunities

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research (Preclinical)

In the context of 5-(Ethylsulfamoyl)-2-methoxybenzoic acid, AI/ML models can be employed for several key preclinical tasks:

Virtual Screening and Hit Identification: AI algorithms can screen massive virtual libraries of molecules to identify novel derivatives of this compound with high predicted affinity for specific biological targets. imarcgroup.com This shortens the initial discovery phase significantly. researchgate.net

Lead Optimization: Machine learning models can predict how structural modifications to the ethylsulfamoyl or methoxybenzoic acid moieties will affect a molecule's efficacy, selectivity, and pharmacokinetic properties. researchgate.net This allows for a more targeted and efficient approach to chemical synthesis.

Predictive Toxicology (ADMET Profiling): A crucial application of AI is in the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net By identifying potential liabilities before synthesis, researchers can focus resources on candidates with a higher probability of success. Data-driven ML models are already being developed to predict the environmental interactions of related sulfonamide compounds. nih.gov

| AI/ML Application Area | Description | Potential Impact on this compound Research |

| Target Identification | Analyzing biological and genetic data to identify and validate new protein targets for which derivatives could be effective. researchgate.net | Expands the therapeutic possibilities beyond currently known targets like VEGFR2. |

| Generative AI | Using generative models to design entirely new molecules based on the core structure of this compound. nih.gov | Creates novel chemical entities with optimized properties for specific diseases. |

| High-Throughput Screening Analysis | Interpreting complex data from experimental screens to quickly identify the most promising candidates and their mechanisms of action. | Accelerates the pace of preclinical testing and validation. |

Exploration of Novel Biological Targets Based on Structural Insights

The known structure of this compound serves as a critical starting point for discovering new therapeutic applications. It is recognized as an important pharmacophoric fragment, particularly in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in angiogenesis and cancer treatment. nih.govbeilstein-journals.org The specific arrangement of its sulfonamide and methoxybenzoic acid groups is key to its binding capabilities.

Future research will focus on leveraging these structural insights to explore novel biological targets. By understanding how the compound interacts with the binding sites of known targets like VEGFR2, researchers can computationally and experimentally screen for structurally similar binding pockets in other proteins. beilstein-journals.org

Emerging areas of investigation for derivatives include:

Other Kinase Inhibitors: The compound is a fragment in molecules targeting not only VEGFR2 but also EGFR, PDGFR, and various cycline-dependent kinases (CDKs), suggesting its scaffold is versatile for targeting other members of the kinase family, which are implicated in numerous diseases. beilstein-journals.orgmdpi.com

Inflammatory and Neurological Targets: Recent studies on related sulfonamido benzoic acid derivatives have shown potent activity as antagonists for the P2Y₁₄ receptor, a target for acute lung injury. nih.gov Furthermore, other novel benzoic acid derivatives are being evaluated as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs) for potential use in treating Alzheimer's disease. nih.govsci-hub.se This opens a new therapeutic field for structurally related compounds.

| Potential Target Class | Rationale Based on Structural Insights | Therapeutic Area |

| P2Y Purinergic Receptors | The sulfonamido benzoic acid scaffold has proven effective in creating antagonists for the P2Y₁₄ receptor. nih.gov | Inflammatory Diseases, Acute Lung Injury. nih.gov |

| Carbonic Anhydrases (CAs) | Benzoic acid derivatives have demonstrated inhibitory activity against hCA I and hCA II isoenzymes. nih.govsci-hub.se | Glaucoma, Epilepsy, Alzheimer's Disease. nih.govtandfonline.com |

| Matrix Metalloproteinases (MMPs) | The core structure is found in modulators of MMPs, which are involved in tissue remodeling. beilstein-journals.org | Cancer, Arthritis, Cardiovascular Disease. |

Sustainable Synthesis and Green Chemistry Applications

The chemical industry is increasingly focused on developing environmentally benign synthesis methods. Future research on this compound will prioritize the adoption of green chemistry principles to minimize hazardous waste and improve efficiency. sci-hub.se Traditional methods for creating sulfonamides often rely on sulfonyl chlorides, which can generate toxic byproducts like HCl. sci-hub.seresearchgate.net

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing conventional organic solvents with more environmentally friendly alternatives like water, 2-methyltetrahydrofuran (B130290) (MeTHF), or deep eutectic solvents. tandfonline.comresearchgate.netresearchgate.net Research has demonstrated successful sulfonamide synthesis in aqueous media, which is safer and more sustainable. sci-hub.seresearchgate.net

Catalysis: Employing catalysts can lower the energy requirements of reactions and reduce the formation of byproducts. sci-hub.se For instance, novel nano-Ru/Fe₃O₄ magnetic catalysts have been used for the efficient synthesis of sulfonamides from alcohols, producing only water as a side-product. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. researchgate.net This includes exploring one-pot reactions where multiple steps are performed in the same reactor, saving time, energy, and materials. researchgate.net

These sustainable approaches not only reduce the environmental impact but can also lead to safer and more cost-effective manufacturing processes. tandfonline.comresearchgate.net

| Green Chemistry Principle | Application in Synthesis | Advantage |

| Benign Solvents | Using water in the presence of a mild base like Na₂CO₃ as the reaction medium. sci-hub.seresearchgate.net | Reduces reliance on volatile organic compounds (VOCs), improves safety. |

| Catalysis | Utilizing reusable magnetic nano-catalysts for C-N bond formation. acs.org | Easy separation and recycling of the catalyst, high selectivity. acs.org |

| Energy Efficiency | Developing reactions that proceed at room temperature, potentially triggered by visible light. researchgate.net | Lowers energy consumption and costs. |

| Waste Prevention | Designing synthetic pathways that avoid the use of halogenating agents and minimize byproducts. sci-hub.se | Reduces toxic waste and improves overall process safety. |

Development of Advanced Analytical Techniques for Real-time Monitoring in Research

Progress in analytical chemistry is crucial for both fundamental research and potential clinical applications of this compound and its derivatives. Future efforts will focus on developing faster, more sensitive, and field-deployable analytical methods for real-time monitoring.

Standard techniques like High-Performance Liquid Chromatography (HPLC) are effective but can be time-consuming. upb.ro Advanced methods are being developed to overcome these limitations:

Direct Analysis in Real Time-Mass Spectrometry (DART-MS/MS): This technique allows for the rapid quantification of analytes directly from samples with minimal preparation. It avoids the need for chromatographic separation, reducing the analysis time per sample to seconds, making it ideal for high-throughput screening or therapeutic drug monitoring. researchgate.net

Enhanced Spectroscopic Methods: Novel techniques using terahertz (THz) metamaterial devices are being explored to achieve high-sensitivity detection of benzoic acid and its derivatives. mdpi.com Such methods could provide a foundation for the real-time analysis of trace amounts in various media. mdpi.com

In Situ Reaction Monitoring: Techniques like in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) allow researchers to track the formation of intermediates and products during a chemical reaction in real time. acs.org This provides invaluable mechanistic insights that can be used to optimize synthetic processes.

Advanced Derivatization with UHPLC/MS/MS: The development of novel derivatization agents, such as 3-(chlorosulfonyl)benzoic acid, can significantly enhance the sensitivity and selectivity of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS/MS) for analyzing specific classes of molecules. acs.org

These advanced analytical tools will provide researchers with a deeper understanding of the compound's behavior in both chemical and biological systems.

| Analytical Technique | Principle | Application in Research |

| DART-MS/MS | Rapid ionization of samples in open air followed by mass spectrometry. researchgate.net | Ultra-high-throughput screening of derivatives; rapid quantification in biological fluids. researchgate.net |

| Terahertz Spectroscopy | Using metamaterials to enhance the detection of specific molecular vibrations at THz frequencies. mdpi.com | Highly sensitive, real-time detection of trace amounts in food or environmental samples. mdpi.com |

| In Situ DRIFTS | Real-time infrared spectroscopy of a reaction as it occurs on a catalyst surface. acs.org | Mechanistic studies of synthesis and degradation pathways. |

| UHPLC/MS/MS | High-resolution liquid chromatography coupled with tandem mass spectrometry. acs.org | Precise quantification and structural elucidation of novel derivatives and their metabolites. |

Q & A

Q. What are the recommended synthetic routes for 5-(ethylsulfamoyl)-2-methoxybenzoic acid, and what experimental parameters influence yield?

The synthesis typically involves sulfonylation of a methoxybenzoic acid precursor. For example, sodium 3-amino-4-hydroxybenzenesulfonate can be converted to sulfonyl chloride intermediates using thionyl chloride, followed by ethyl group substitution via nucleophilic displacement with ethyl iodide. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically affect yield. Side reactions, such as over-sulfonation or incomplete substitution, require monitoring via HPLC or TLC . Purification often employs recrystallization from aqueous ethanol, leveraging solubility differences in polar solvents .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- HPLC-UV/MS : To assess purity (>95%) and detect impurities (e.g., unreacted intermediates).

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C2, ethylsulfamoyl at C5).

- Elemental analysis : Validates empirical formula (CHNOS) and sulfur content.

- Melting point determination : Consistency with literature values (e.g., ~160–165°C) indicates crystallinity .

Q. What solvents are optimal for solubility studies of this compound, and how does polarity affect experimental design?

Solubility varies with solvent polarity. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen-bond acceptor capacity, while alcohols (e.g., ethanol, methanol) are moderate. Hydrophobic solvents (e.g., hexane) are unsuitable. For kinetic studies, use buffered aqueous systems (pH 7.4) with co-solvents (<5% DMSO) to maintain bioavailability. Abraham model parameters (S = 1.410, A = 0.450) predict logP ~1.5, guiding solvent selection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?